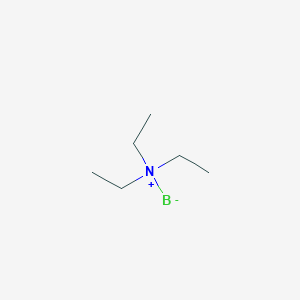

Borane-triethylamine complex

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Borane-triethylamine complex, also known as (N,N-Diethylethanamine)trihydroboron or Triethylamine borane, is a general reagent used in various chemical reactions . It is a clear, colorless liquid and has a linear formula of (C2H5)3N · BH3 . Its molecular weight is 115.02 .

Synthesis Analysis

The Borane-triethylamine complex is used in the synthesis of silylhydroboranes and meso-triarylsubporphyrins . It can also be used in the preparation of liquid-phase hydrogen storage material . A study reported that a borane–trimethylamine complex worked as an efficient reducing agent for the selective methylation and formylation of amines with 1 atm CO2 under metal-free conditions .

Molecular Structure Analysis

The molecular structure of the Borane-triethylamine complex is represented by the SMILES string [BH3-] [N+] (CC) (CC)CC . The InChI representation is 1S/C6H18BN/c1-4-8 (7,5-2)6-3/h4-6H2,1-3,7H3 .

Chemical Reactions Analysis

The Borane-triethylamine complex is used in various chemical reactions. It is used for ethanolysis of amine-borane adducts and in photochemical hydroboration and oxidation of single-walled carbon nanotubes . It is also used as a reducing agent in the selective methylation and formylation of amines with CO2 .

Physical And Chemical Properties Analysis

The Borane-triethylamine complex is a liquid with a refractive index of n20/D 1.442 (lit.) . It has a boiling point of 97 °C/12 mmHg (lit.) and a melting point of -4 °C (lit.) . The density of the complex is 0.777 g/mL at 25 °C (lit.) .

科学的研究の応用

Reduction of Carbonyl Groups and Carbon-Nitrogen Double Bonds

The Borane-triethylamine complex is a valuable reagent in organic chemistry with applications in the reduction of carbonyl groups and carbon-nitrogen double bonds. It has considerable examples in the reduction of oximes, hydrazones, and azines .

Transfer Hydrogenation of Aromatic N-Heterocycles

The complex is used in the transfer hydrogenation of aromatic N-heterocycles. This process is crucial in the study of chemical reactions involving hydrogen .

Selective N-Monomethylation of Primary Anilines

Another application of the Borane-triethylamine complex is in the selective N-monomethylation of primary anilines. This process is important in the synthesis of various organic compounds .

Reduction of Nitrobenzenes to Anilines

The complex is also used in the reduction of nitrobenzenes to anilines. This is a useful tool in organic synthesis, particularly in the production of dyes and pharmaceuticals .

Reductive Deprotection of N-Tritylamines

The Borane-triethylamine complex is the main reagent in the reductive deprotection of N-tritylamines. This process is essential in the synthesis of various bioactive compounds .

Regioselective Cleavage of Cyclic Acetals

The complex is the main reagent in the regioselective cleavage of cyclic acetals, a reaction of great importance for carbohydrate chemistry .

CO2 Utilization as Feedstock

Recent innovative applications of the Borane-triethylamine complex include CO2 utilization as feedstock. This is a promising approach for carbon capture and storage, contributing to the mitigation of climate change .

Radical Chemistry by Photocatalysis

The complex has extended its usefulness in new reactions, such as radical chemistry by photocatalysis. This process is crucial in the synthesis of complex organic molecules .

作用機序

Safety and Hazards

The Borane-triethylamine complex is highly flammable and can cause severe skin burns and eye damage . It may also cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area . Protective gloves, clothing, and eye/face protection should be worn when handling this complex .

将来の方向性

The Borane-triethylamine complex has been used in various research studies. For instance, it has been used as an efficient reducing agent for the selective methylation and formylation of amines with CO2 . It has also been used in the synthesis of highly functionalized tertiary N-methylamines . Future research may continue to explore its potential applications in different chemical reactions.

特性

InChI |

InChI=1S/C6H15BN/c1-4-8(7,5-2)6-3/h4-6H2,1-3H3 |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNNBCHOFNHQJSF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-][N+](CC)(CC)CC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15BN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20938098 |

Source

|

| Record name | (N,N-Diethylethanamine)(trihydrido)boron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20938098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.00 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(N,N-Diethylethanamine)(trihydrido)boron | |

CAS RN |

1722-26-5 |

Source

|

| Record name | (N,N-Diethylethanamine)(trihydrido)boron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20938098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(E)-hex-1-enyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1148504.png)